octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride
描述
Systematic Nomenclature and IUPAC Conventions
The compound octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride adheres to IUPAC nomenclature rules for bicyclic heterocycles. The parent structure is pyrazino[1,2-a]piperazine , a fused bicyclic system comprising a pyrazine (six-membered ring with two nitrogen atoms at positions 1 and 2) and a piperazine (six-membered ring with two nitrogen atoms at positions 1 and 4). The prefix octahydro- denotes full saturation of all eight hydrogen atoms across the bicyclic framework, while 3,4-dione specifies ketone functional groups at positions 3 and 4 of the fused ring system. The hydrochloride suffix indicates the presence of a protonated amine group counterbalanced by a chloride ion.
Alternative systematic names include tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione (CAS: 1256642-92-8) and hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione (CAS: 1376008-08-0). The molecular formula is C₇H₁₁N₃O₂·HCl , with a molar mass of 169.18 g/mol for the free base and 205.64 g/mol for the hydrochloride salt.
Molecular Architecture: Bicyclic Pyrazino-Piperazine Framework
The bicyclic core consists of a piperazine ring fused to a pyrazine-dione moiety (Figure 1). Key structural features include:
- Piperazine component : A six-membered ring with two nitrogen atoms at positions 1 and 4, adopting a chair conformation in the solid state.
- Pyrazine-dione component : A partially unsaturated six-membered ring with nitrogen atoms at positions 1 and 2, flanked by ketone groups at positions 3 and 4.
- Fusion pattern : The pyrazine ring is annelated to the piperazine via shared nitrogen (N1) and carbon (C2a) atoms, creating a rigid bicyclic system.
The hydrochloride salt forms via protonation of the secondary amine in the piperazine ring, with the chloride ion occupying the counterion position. This protonation stabilizes the molecule through intramolecular hydrogen bonding between the ammonium group (N–H⁺) and the carbonyl oxygens.
Crystallographic Features and Hydrogen Bonding Patterns
Single-crystal X-ray diffraction studies of related hydrochloride salts reveal:
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic (C2/c) | |
| Unit cell dimensions | a=11.38 Å, b=5.72 Å | |
| Hydrogen bond lengths | N–H···Cl: 2.98–3.08 Å |
The crystalline lattice is stabilized by:
- N–H···O hydrogen bonds between the ammonium group and carbonyl oxygens (2.51–2.77 Å).
- N–H···Cl interactions (2.98–3.08 Å) linking protonated amines to chloride ions.
- C–H···O weak interactions (3.21–3.45 Å) contributing to layer stacking.
In the hydrochloride salt, the chloride ion resides in a distorted tetrahedral environment, participating in three N–H···Cl bonds and one C–H···Cl interaction.
Stereochemical Considerations in the Octahydro Core
The octahydro framework introduces four stereocenters at positions 3a, 6a, 7a, and 9a (Figure 2). Key stereochemical attributes include:
- Chair-boat conformational duality : The piperazine ring adopts a chair conformation, while the pyrazine-dione moiety exhibits slight puckering (boat-like distortion).
- Axial-equatorial preferences : Substituents at C3 and C4 occupy equatorial positions to minimize 1,3-diaxial strain.
- Restricted rotation : The fused ring system limits conformational flexibility, enforcing a cis arrangement of the ketone groups.
NMR studies (¹H and ¹³C) of analogous compounds reveal characteristic shifts for bridgehead hydrogens (δ~5.7 ppm) and carbonyl carbons (δ~170 ppm), consistent with a rigid, non-planar architecture. The hydrochloride salt’s stereochemical integrity remains preserved in solution due to intramolecular hydrogen bonding.
属性
IUPAC Name |
2,6,7,8,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-3,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-6-7(12)10-2-1-8-3-5(10)4-9-6;/h5,8H,1-4H2,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFPCECVAIGRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CNC(=O)C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Method A: Cyclization with Triethylamine and Hydrochloric Acid in Acetonitrile
| Parameter | Details |
|---|---|
| Starting materials | Acetic anhydride, boric acid, ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate, (S,S)-2,8-diazabicyclo[4.3.0]nonane |
| Reaction conditions | Stage 1: 90–100 °C for 3 h; Stage 2: triethylamine in acetonitrile at 20 °C for 0.5 h; reflux with diamine for 3 h |
| Workup | pH adjusted to 1.2 with concentrated HCl at 5–10 °C, crystallization for 8 h |
| Yield | 89.78% |
| Purity (HPLC) | 99.7% |
| Notes | Reaction performed in a 2000 mL three-necked flask; vacuum drying at 50–60 °C for 12 h |
This method emphasizes a two-stage heating and stirring process followed by acidification and crystallization to isolate the hydrochloride salt with high purity and yield.
Method B: Triethylamine-Mediated Reaction in Acetonitrile Followed by Aqueous HCl Treatment
| Parameter | Details |
|---|---|
| Starting materials | (S,S)-2,8-diazabicyclo[4.3.0]nonane, moxifloxacin hydrochloride intermediate |
| Reaction conditions | Triethylamine in acetonitrile at 15 °C; aqueous HCl to pH 0.5 at 20 °C |
| Workup | Crystallization, centrifugation, drying at 70 °C for 7 h |
| Yield | 91.8% |
| Purity (HPLC) | 99.45% |
This approach involves mild temperature conditions and aqueous acid treatment to precipitate the hydrochloride salt efficiently.
Method C: Large-Scale Reflux in Acetonitrile and Methanol with HCl Precipitation
| Parameter | Details |
|---|---|
| Starting materials | Im-1, SM2, triethylamine, methanol, concentrated HCl |
| Reaction conditions | Reflux at 80–90 °C for 5 h; acidification in methanol at 0–20 °C for 3 h |
| Workup | Cooling, centrifugation, methanol washing, drying at 50–55 °C for 20–24 h |
| Yield | 76.3% |
This method is suitable for scale-up, combining reflux conditions with acid precipitation to yield a crude product ready for further purification.
Method D: Ethanol-Based Reaction with Triethylamine and HCl
This method highlights the use of ethanol as solvent and controlled acidification for crystallization, achieving pharmaceutical-grade purity.
Method E: Use of 1,8-Diazabicyclo[5.4.0]undec-7-ene Under Inert Atmosphere
This method requires inert atmosphere and prolonged reaction time, suitable for sensitive substrates and achieving high purity after careful workup.
Method F: Borate Ester-Mediated Cyclization in n-Butanol and Methanol
| Parameter | Details |
|---|---|
| Starting materials | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid-O3,O4 bis(propyloxy-O)borate, (S,S)-2,8-diazabicyclo(4,3,0)nonane |
| Reaction conditions | Suspension in n-butanol at 10–100 °C for 3 h; acidification in methanol and butan-1-ol at 25–30 °C for 2 h |
| Workup | Distillation, aqueous extraction, drying, recrystallization |
| Yield | 75% |
This approach leverages borate esters for efficient cyclization and subsequent acidification for salt formation, suitable for moderate scale synthesis.
Method G: Copper-Catalyzed Reaction in Methanol
| Parameter | Details |
|---|---|
| Starting materials | CuCl, ethylene glycol, isobutylamine, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate, (S,S)-2,8-diazabicyclo[4.3.0]nonane |
| Reaction conditions | Methanol at 50 °C for 3 h, then 68 °C for 4 h; acidification with HCl to pH 2 |
| Workup | Hot filtration, crystallization at -5 °C, ethanol washing, vacuum drying |
| Yield | 93% |
| Purity (HPLC) | 99.82% |
This method introduces a copper catalyst and ethylene glycol to enhance reaction efficiency and yield, with high purity product isolation.
Method H: Aluminum Chloride and Triethylamine in DMF
This method uses Lewis acid catalysis and chiral resolution to obtain high-purity product with controlled stereochemistry.
| Method | Solvent(s) | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| A | Acetonitrile | Triethylamine, HCl, 90–100 °C, reflux 3 h | 89.78 | 99.7 | Two-stage heating, crystallization |
| B | Acetonitrile, water | Triethylamine at 15 °C, aqueous HCl pH 0.5 | 91.8 | 99.45 | Mild temp, centrifugation |
| C | Acetonitrile, methanol | Reflux 80–90 °C, HCl acidification 0–20 °C | 76.3 | Not specified | Large scale, crystallization |
| D | Ethanol | Triethylamine 70 °C, HCl acidification pH 1 | ~90 | Meets EP standards | Pharmaceutical grade |
| E | Acetonitrile | 1,8-Diazabicyclo[5.4.0]undec-7-ene, inert atmosphere | 29.5 (intermediate), 75.6 (final) | 99.23 | Long reaction, inert atmosphere |
| F | n-Butanol, methanol | Borate ester, 10–100 °C, acidification in methanol | 75 | Not specified | Borate-mediated cyclization |
| G | Methanol | CuCl catalyst, ethylene glycol, 50–68 °C, acid pH 2 | 93 | 99.82 | Copper catalysis |
| H | DMF | AlCl3, triethylamine, tartaric acid, 60 °C | 91 | 99.82 | Lewis acid catalysis, chiral resolution |
- High yields (above 85%) are generally achieved using triethylamine-mediated reactions in acetonitrile with controlled acidification.
- Copper-catalyzed and borate ester methods provide efficient cyclization with good purity, suitable for scale-up.
- Use of inert atmosphere and prolonged reaction times (Method E) is beneficial for sensitive substrates but lowers overall yield.
- Acidification step with hydrochloric acid is critical for obtaining the hydrochloride salt and achieving crystallization.
- Purification by crystallization and vacuum drying ensures pharmaceutical-grade purity, with some methods meeting European Pharmacopoeia standards.
- Lewis acid catalysis with aluminum chloride and chiral resolution agents improves stereochemical purity, important for enantiomerically pure products.
The preparation of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride involves multiple synthetic strategies, each optimized for yield, purity, and scalability. Triethylamine-mediated cyclization in acetonitrile followed by acidification remains the most common and effective approach. Alternative methods employing catalysts or borate esters offer valuable options depending on the specific synthetic requirements. Detailed control of reaction parameters and purification steps is essential to produce high-quality hydrochloride salt suitable for research and pharmaceutical applications.
化学反应分析
Types of Reactions
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of fully reduced derivatives.
Substitution: Substitution reactions, such as the displacement of nitro groups, are common in its synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include nitro-Mannich reagents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the octahydro-1H-pyrazino[1,2-a]piperazine core, which can have different pharmacological properties .
科学研究应用
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist for the 5-HT2C receptor and as an inhibitor for certain enzymes and ion channels . These interactions are mediated by the compound’s unique bicyclic structure, which allows it to fit into specific binding sites on target proteins.
相似化合物的比较
Nematocidal and Antifungal Activities
- Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibits moderate nematocidal activity (40–57.9% egg-hatching inhibition at 10 mg/mL), outperformed by thymine derivatives but with lower acetylcholinesterase (AChE) inhibition .
- 3-Benzyl derivatives demonstrate broad-spectrum antifungal activity, particularly against Candida albicans, with in silico binding energies comparable to clinical antifungals .
Antimicrobial and Antioxidant Properties
- 3-Isobutyl derivatives from Bacillus spp. show strong antioxidant activity (IC₅₀ values comparable to ascorbic acid) and inhibit Gram-positive pathogens like Staphylococcus aureus .
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- from Streptomyces spp. exhibits dual antimicrobial and antioxidant effects, attributed to its cyclic dipeptide structure enhancing membrane penetration .
Cytotoxic and Pharmacological Potential
- 3-Benzyl derivatives induce apoptosis in cancer cells, with cytotoxic IC₅₀ values <50 µg/mL in mangrove-derived Streptomyces strains .
- Synthetic piperazine-linked dithiolones (e.g., 5,5’-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)) show promise in selective antibacterial applications, though pharmacological data remain preliminary .
Structural Impact on Bioactivity
- Substituent Effects :
- Core Modifications: Pyrazino-piperazine diones (e.g., target compound) may exhibit altered pharmacokinetics due to fused ring systems and hydrochloride salt formation, though empirical data are needed .
Conflicting Evidence and Limitations
- Variable Efficacy : 3-Isobutyl derivatives from Bacillus amyloliquefaciens failed to inhibit Ralstonia solanacearum in planta, despite in vitro activity .
- Source-Dependent Activity : Streptomyces-derived DKPs show higher cytotoxicity than Bacillus variants, likely due to strain-specific secondary metabolite profiles .
生物活性
Introduction
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride is a bicyclic compound notable for its unique structural features and potential biological activities. Its molecular formula is C₇H₁₂ClN₃O₂, with a molecular weight of approximately 205.64 g/mol. This compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties and applications.
Structural Characteristics
The compound comprises two fused six-membered rings and one ten-membered ring, which contributes to its chemical reactivity and biological interactions. The presence of secondary and tertiary amides within its structure enhances its potential as a bioactive agent.
| Structural Feature | Description |
|---|---|
| Bicyclic Structure | Two fused rings providing unique chemical properties |
| Functional Groups | Secondary and tertiary amides contributing to reactivity |
| Molecular Weight | Approximately 205.64 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions. A notable synthesis method includes the reaction of methyl (3-oxopiperazin-2-ylidene)acetate with aromatic aldehydes and cyclohexane-1,3-diones, which undergoes a series of condensation and cyclization steps. This synthetic pathway can be monitored using mass spectrometry and liquid chromatography to ensure purity and yield .
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity and Genotoxicity
In vitro studies assessing cytotoxicity have demonstrated that this compound displays moderate toxicity against several cell lines. For instance, in tests involving RAW 264.7 cell lines, the compound showed a 50% inhibitory concentration (IC50) value of approximately 500 µg/mL, indicating its potential as a cytotoxic agent . Genotoxicity studies revealed minimal chromosomal aberrations compared to standard antibiotics like streptomycin, suggesting a relatively safe profile for further exploration .
Binding Affinity Studies
Interaction studies have focused on this compound's binding affinity with various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary data suggest that the compound interacts favorably with certain receptors involved in neuropharmacological pathways .
Case Studies
A case study involving derivatives of similar bicyclic compounds highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases due to its structural similarities with known neuroprotective agents. These findings warrant further investigation into its mechanism of action and efficacy in clinical settings.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Similar bicyclic structure | Focused on neuropharmacological applications |
| Pyrido[1,2-a]pyrazine derivatives | Contains nitrogen heterocycles | Studied for anxiolytic properties |
| Benzodiazepine derivatives | Tricyclic structure with benzene rings | Widely used as anxiolytics but with sedative effects |
The unique bicyclic structure of this compound allows for diverse applications in medicinal chemistry that are not fully replicated by these analogues.
This compound is a promising compound with significant biological activity across various domains. Its antimicrobial properties, moderate cytotoxicity profiles, and favorable binding affinities position it as a valuable candidate for further research in pharmacology. Ongoing studies will enhance our understanding of its mechanisms and potential therapeutic applications in medicine.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of diketone or amino acid precursors. For example, thieno-pyrazine derivatives are synthesized via condensation of thieno and pyrazine intermediates under controlled pH and temperature to optimize ring closure . Solvent choice (e.g., polar aprotic solvents like DMF) and catalysts (e.g., palladium for cross-coupling) critically affect yield and stereochemical outcomes. Post-synthetic purification via recrystallization or column chromatography is recommended for high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?
- Methodological Answer: A combination of HPLC (Symmetry C18 column, 5:95 ACN:H₂O with 0.1% H₃PO₄, UV detection at 254 nm) and NMR (¹H/¹³C) is essential. For example, ¹H NMR can confirm bicyclic proton environments, while LC-MS identifies molecular ions (e.g., [M+H]+). Purity is validated via HPLC retention time consistency and absence of secondary peaks .
Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?
- Methodological Answer: Start with antimicrobial disk diffusion assays (e.g., against Pseudomonas or Streptomyces strains) at 100 µg/mL, as structurally related pyrrolo-pyrazine-diones show activity in similar tests . Antioxidant potential can be screened via DPPH radical scavenging assays. Always include positive controls (e.g., ascorbic acid for antioxidants) and triplicate runs for statistical validity .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to improve scalability while maintaining stereochemical integrity?
- Methodological Answer: Use flow chemistry for intermediates prone to racemization, ensuring precise temperature control. For example, cyclopropane-functionalized derivatives require inert atmospheres during acylations to prevent side reactions . Scalability is enhanced via continuous extraction and in-line monitoring (e.g., FTIR) to detect impurities early .
Q. How should contradictory spectral data between NMR and X-ray crystallography be resolved?
- Methodological Answer: Discrepancies often arise from dynamic conformational changes. Perform variable-temperature NMR to assess rotational barriers (e.g., for piperazine rings). Complement with DFT calculations to model stable conformers and compare with X-ray data. For instance, thieno-pyrazine derivatives exhibit chair-boat transitions in solution, which X-ray may not capture .
Q. What computational methods are suitable for predicting its interactions with biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) against enzyme targets (e.g., bacterial dihydrofolate reductase) can identify binding modes. MD simulations (GROMACS) over 100 ns assess stability of ligand-receptor complexes. Validate predictions with SPR or ITC to measure binding affinities .
Q. What strategies can mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer: Standardize starting material quality (e.g., ≥99% purity for precursors) and reaction quenching protocols. For hygroscopic intermediates, use anhydrous solvents and controlled humidity (<10% RH) during handling. Monitor crystal polymorphism via PXRD and enforce strict storage conditions (2–8°C, desiccated) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
